molecular formula C18H14Cl2N2O3 B4063582 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4063582
M. Wt: 377.2 g/mol
InChI Key: KGTVJPIRGVBETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring, a pyridine moiety, and a dichlorophenoxy group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenoxy Group: This step involves the reaction of the furan ring with 2,4-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the dichlorophenoxy derivative.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the dichlorophenoxy derivative reacts with a pyridine-based reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as pyridine-3-methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHANONE
  • **5-((2-(HYDROXYMETHYL)-4H-FURO[3,2-B]INDOL-4-YL)METHYL)FURAN-2-YL)METHANOL

Uniqueness

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in chemical reactions, as well as unique biological effects.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c19-13-3-5-16(15(20)8-13)24-11-14-4-6-17(25-14)18(23)22-10-12-2-1-7-21-9-12/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVJPIRGVBETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
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5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
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5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
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5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
Reactant of Route 5
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5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
Reactant of Route 6
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

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